Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate
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Overview
Description
Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with a diamine to form benzo[a]phenazin-5-ol. This intermediate undergoes nucleophilic addition to an aldehyde, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in critical cellular processes, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate can be compared with other phenothiazine derivatives such as:
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
Chlorpromazine: A derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine.
Properties
CAS No. |
105742-88-9 |
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Molecular Formula |
C19H15NO3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 5-hydroxybenzo[a]phenothiazine-12-carboxylate |
InChI |
InChI=1S/C19H15NO3S/c1-2-23-19(22)20-14-9-5-6-10-16(14)24-17-11-15(21)12-7-3-4-8-13(12)18(17)20/h3-11,21H,2H2,1H3 |
InChI Key |
SKFTUSFEIBARQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2SC3=C1C4=CC=CC=C4C(=C3)O |
Origin of Product |
United States |
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